![molecular formula C17H25NO3 B4755513 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4755513.png)
2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine
Overview
Description
2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. This compound has been widely used in various scientific research applications due to its unique chemical properties and pharmacological effects.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro. In vivo studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine is its potent pharmacological activity, which makes it a valuable tool compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is its limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine. One direction is to further explore its antitumor and antiviral activities and to identify the biological targets that mediate these effects. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions.
Scientific Research Applications
2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine has been widely used in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit potent antitumor, antiviral, and anti-inflammatory activities. It has also been used as a tool compound to study the structure-activity relationship of morpholine derivatives and their interaction with biological targets.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-16(21-15-8-6-12(2)7-9-15)17(19)18-10-13(3)20-14(4)11-18/h6-9,13-14,16H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCYRWWANQRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(OC(C1)C)C)OC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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